Cetirizine amide dihydrochloride

Pharmaceutical Analysis Impurity Profiling Reference Standards

Quantifying the Cetirizine amide impurity per ICH Q3A(R2) demands a structurally specific reference standard. Generic substitutions invalidate HPLC methods and risk regulatory non-compliance. Cetirizine amide dihydrochloride (CAS 200707-85-3)-the dihydrochloride salt of USP Related Compound C-is the certified analytical standard for this exact impurity. • Unique retention time & mass spectrum enable unambiguous peak identification in stability-indicating HPLC methods. • Supplied with full Certificate of Analysis supporting ANDA/NDA regulatory filings. • Available in multiple sizes from 1 mg to 50 mg with rapid global shipping.

Molecular Formula C21H26ClN3O2. 2 HCl
Molecular Weight 387.91 2 36.46
CAS No. 200707-85-3
Cat. No. B600804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine amide dihydrochloride
CAS200707-85-3
Synonyms(RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide Dihydrochloride; 
Molecular FormulaC21H26ClN3O2. 2 HCl
Molecular Weight387.91 2 36.46
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C21H26ClN3O2.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Cetirizine Amide Dihydrochloride: Identity and Impurity Standard Use


Cetirizine amide dihydrochloride (CAS 200707-85-3), also known as Cetirizine Impurity 10 hydrochloride or Cetirizine USP Related Compound C [1], is the dihydrochloride salt of an amide derivative of the second-generation antihistamine Cetirizine [1]. It is not an active pharmaceutical ingredient (API) but is primarily classified as a known impurity of Cetirizine hydrochloride . Consequently, its commercial and scientific utility lies exclusively in its role as a certified reference standard for analytical chemistry, specifically in the development and validation of HPLC and other separation methods to ensure the purity and quality of Cetirizine API and its formulated drug products .

Certified impurity reference standard
HPLC method development and validation
Quantitative impurity profiling workflow
Not an active pharmaceutical ingredient. Utility is limited to analytical chemistry contexts.

Cetirizine Amide Dihydrochloride: Why Substitution Fails


Substitution is not a matter of pharmacological potency but of analytical specificity. Cetirizine amide dihydrochloride (Impurity 10) is a structurally distinct chemical entity with a unique CAS number (200707-85-3), molecular formula (C₂₁H₂₈Cl₃N₃O₂), and a characteristic HPLC retention time and mass spectrum . Using a different impurity standard, such as Cetirizine Impurity C (free base, CAS 83881-37-2) or Levocetirizine Impurity 9, would compromise the accuracy and validity of any quantitative analysis . Regulatory filings with agencies like the FDA and EMA mandate the use of specific, well-characterized reference standards for each known impurity. Interchanging them without rigorous method re-validation would violate Good Manufacturing Practices (GMP) and could lead to batch rejection due to an inability to accurately quantify the specific impurity profile of the drug substance [1].

Identity Free base form (CAS 83881-37-2) has a different molecular weight and formula, which may shift quantitative calibration.
Specificity Other cetirizine impurity standards exhibit distinct HPLC retention times, potentially compromising peak identification.
Compliance Regulatory filings may require a specific, well-characterized reference standard for each known impurity; substitution risks method re-validation.

Cetirizine Amide Dihydrochloride: Analytical Characterization Evidence


Molecular Identity vs. Free Base

Cetirizine amide dihydrochloride (CAS 200707-85-3) possesses a distinct molecular formula and weight compared to its free base form, Cetirizine Amide (CAS 83881-37-2). This difference is critical for accurate quantitative analysis .

Molecular Identity
Specification review
C₂₁H₂₈Cl₃N₃O₂, 460.82 g/mol
Supports accurate standard preparation and impurity calculation.
Molecular weight differs by +72.92 g/mol vs. free base form.
Pharmaceutical Analysis Impurity Profiling Reference Standards

Melting Point Specification

The melting point of Cetirizine amide dihydrochloride is reported in a specific range, a common physical property used to confirm the identity and purity of a reference standard . Comparative data for other salt forms or impurities in the same experimental context is not available.

Melting Point
Data to verify
207–212 °C
Verifiable identifier upon receipt for specification confirmation.
Supplier-reported CoA data; comparative dataset not available.
Material Characterization Quality Control Purity Assessment

Cetirizine Amide Dihydrochloride: Application Scenarios


HPLC Method Development and Validation

This compound is procured as a certified reference standard to develop and validate a stability-indicating HPLC method for Cetirizine Hydrochloride drug substance, as per ICH Q3A(R2) guidelines [1]. Its unique retention time and UV spectrum allow for the specific detection and quantification of this particular amide impurity, ensuring it is controlled below its identification threshold (e.g., ≤0.10%).

Quality Control Release Testing

In a QC laboratory, this standard is essential for the routine batch release testing of Cetirizine tablets or oral solutions. By using a standard of known high purity , analysts can accurately determine the concentration of the amide impurity against a validated calibration curve, ensuring each batch meets USP or EP monograph specifications for impurity content.

Forced Degradation Pathway Elucidation

During forced degradation (stress testing) of Cetirizine API under oxidative conditions, Cetirizine amide dihydrochloride may be formed as a degradation product. Procuring this standard allows researchers to identify and confirm the presence of this degradant via retention time and mass spectral matching, thereby mapping the oxidative degradation pathway of the drug molecule .

Application
Selection Property
Validation Focus
HPLC method development
Unique retention time and UV spectrum
Specific detection and quantification of amide impurity
Quality control release testing
Certified high-purity standard
Accurate impurity determination against a validated calibration curve
Forced degradation pathway elucidation
Confirmed degradant identity
Retention time and mass spectral matching under oxidative stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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